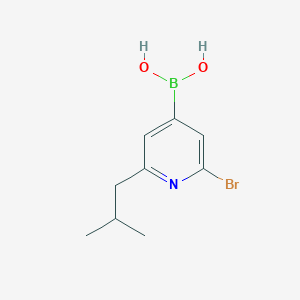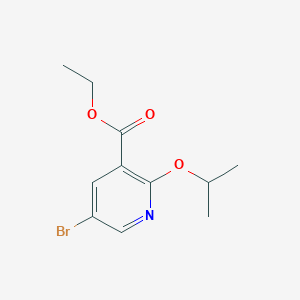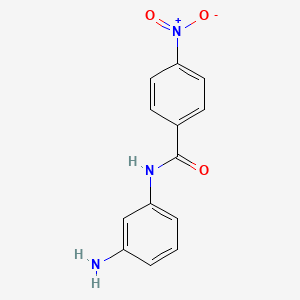
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile is an organic compound with the molecular formula C7H9NO4. It is a valuable compound used in biomedical research and exhibits potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves several steps. One common method includes the dehydration of specific carbohydrate derivatives under controlled conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the anhydro structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to cellular processes and metabolic pathways.
Medicine: It exhibits potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and disease being studied.
類似化合物との比較
Similar Compounds
- 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonimidamide monohydrochloride
- 2,6-Anhydro-3-deoxy-D-xylo-hept-2-enaric acid
Uniqueness
Its ability to act as a building block in the synthesis of drug molecules targeting specific pathways involved in disease progression sets it apart from similar compounds.
特性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,5-7,9-11H,3H2 |
InChIキー |
XEFNLUVAZWYCPL-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(C(C1O)O)CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
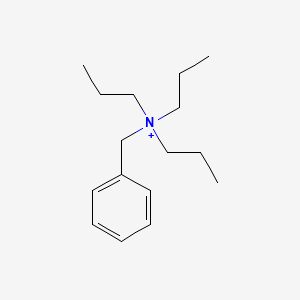

![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)
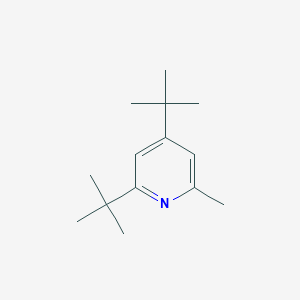
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)

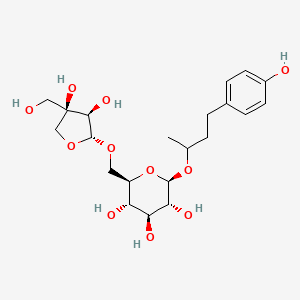
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
